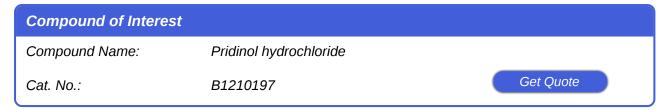


# In-depth Pharmacokinetic Properties of Pridinol in Humans: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of Pridinol in humans. The information is compiled from available scientific literature to support research and development activities.

# **Executive Summary**

Pridinol is a centrally acting muscle relaxant that undergoes rapid absorption following oral administration. It is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2B6, and is excreted renally as both unchanged drug and conjugated metabolites. This document details the available quantitative pharmacokinetic parameters, the methodologies used in key studies, and visual representations of its metabolic pathway and pharmacokinetic workflow.

# **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of Pridinol in healthy human subjects following a single oral dose of 4 mg Pridinol Mesylate (equivalent to 3 mg Pridinol).

Table 1: Pharmacokinetic Parameters of Pridinol in Humans



Parameter	Geometric Mean (Test Product)	Geometric Mean (Reference Product)	Range
Cmax (ng/mL)	29.27	27.44	Not Reported
Tmax (hours)	1.00 (mean)	0.90 (mean)	Not Reported
AUC0-tlast (h*ng/mL)	187.93	183.51	Not Reported
t1/2 (hours)	19.14 (mean)	18.85 (mean)	8.97 - 34.85

Data sourced from a bioequivalence study in healthy subjects.[1][2][3]

Note: Data for Volume of Distribution (Vd), Clearance (CL), and plasma protein binding in humans are not available in the reviewed literature. Animal studies in thoroughbred horses have reported a steady-state volume of distribution of 2.07 L/kg and a clearance rate of 1.27 L/h/kg; however, the direct applicability of these findings to humans is undetermined.

## **Experimental Protocols**

The primary source of human pharmacokinetic data is a single-center, open-label, randomized, crossover bioequivalence study.[2]

### **Study Design**

- Design: Single-center, open-label, randomized, crossover trial.[2]
- Subjects: Healthy male and female adult subjects.[2] A total of 34 subjects were randomized,
   with 33 completing all treatments.[1]
- Dosing: Single oral doses of a test and a reference product, each containing 4 mg of pridinol mesylate (equivalent to 3 mg of pridinol), were administered under fasting conditions.[2]
- Sampling: Blood samples for pharmacokinetic analysis were collected up to 72 hours after dosing.[2]

# **Bioanalytical Method**



- Technique: Pridinol concentrations in plasma were quantified using a validated liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method.[1][2]
- Internal Standard: Diphenidol hydrochloride was used as the internal standard.[1]
- Quantitation Limits: The lower and upper limits of quantitation for pridinol were 0.0500 ng/mL and 50 ng/mL, respectively.[1]

# Pharmacokinetic Profile Absorption

Pridinol is rapidly absorbed after oral administration, with maximum plasma concentrations (Tmax) reached in approximately 1 hour.[1][2]

#### **Distribution**

Following absorption, Pridinol is reported to be uniformly distributed in the body.[1] However, quantitative data on the volume of distribution and plasma protein binding in humans are currently unavailable.

### Metabolism

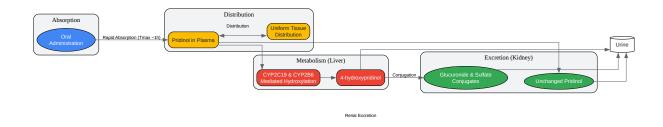
Pridinol is primarily metabolized in the liver.[1] The main metabolic pathway is hydroxylation, catalyzed by cytochrome P450 enzymes CYP2C19 and CYP2B6, leading to the formation of its main metabolite, 4-hydroxypridinol.[1]

### **Excretion**

Pridinol and its metabolites are eliminated from the body via the kidneys.[1] The excretion products include the unchanged drug, as well as glucuronidated and sulfoconjugated forms of Pridinol.[1]

# Visualizations Pridinol Pharmacokinetic Workflow



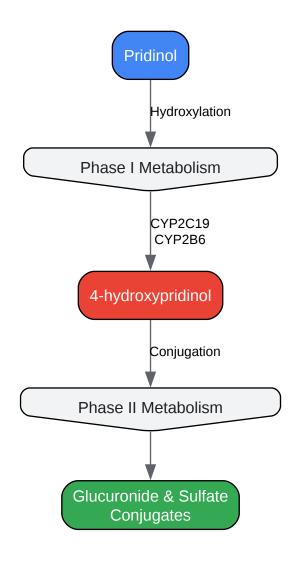


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Caption: Overview of Pridinol's pharmacokinetic pathway from oral administration to renal excretion.

# **Pridinol Metabolic Pathway**





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Caption: Metabolic conversion of Pridinol to its primary metabolite and subsequent conjugation.

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# References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
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